molecular formula C11H16N2O3S B7416953 2-(2-Ethylsulfonylphenyl)ethylurea

2-(2-Ethylsulfonylphenyl)ethylurea

Cat. No.: B7416953
M. Wt: 256.32 g/mol
InChI Key: XLZUISICJMBCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylsulfonylphenyl)ethylurea is a synthetic organic compound featuring a urea functional group linked to a phenyl ring bearing an ethylsulfonyl substituent. This molecular architecture incorporates key pharmacophores often explored in medicinal chemistry and chemical biology research. The urea group is a versatile scaffold known for its ability to form multiple hydrogen bonds, making it a common feature in molecules designed to interact with biological enzymes and receptors . The ethylsulfonyl group is a notable functional group with significant potential in probe and inhibitor design. Sulfonyl-containing structures are frequently investigated for their ability to interact with enzyme active sites, particularly in the development of inhibitors for various targets . For instance, methylsulfonyl benzene derivatives have been extensively studied as potent and selective inhibitors of enzymes like Cyclooxygenase-2 (COX-2) . Furthermore, the sulfonyl moiety is a key component in other important compound classes, such as sulfonylureas, which are widely used in agricultural science as herbicides and in diabetes research as insulin secretagogues . Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules for high-throughput screening libraries. It can also serve as a key intermediate for developing covalent protein probes, following strategies similar to cysteine alkylation methods used with sulfonium compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-ethylsulfonylphenyl)ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-17(15,16)10-6-4-3-5-9(10)7-8-13-11(12)14/h3-6H,2,7-8H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZUISICJMBCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1CCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation via Nucleophilic Aromatic Substitution

The synthesis begins with the introduction of the ethylthio group to a brominated aromatic precursor. As demonstrated in General Procedure GP4:

Representative Protocol:

  • React 2-bromophenethyl bromide (1.0 eq) with ethylthiol (1.2 eq) in DMF at 140°C for 6 hours.

  • Wash with brine (3×), dry over MgSO₄, and concentrate to obtain 2-(2-ethylthiophenyl)ethyl bromide.

Key Data:

ParameterValue
Yield78–85%
Purity (HPLC)>95%

This step mirrors sulfidation strategies employed in imidazo[1,2-a]pyridine sulfonamide syntheses.

Oxidation to Sulfone

Controlled oxidation of the thioether to sulfone is critical. Both m-chloroperbenzoic acid (m-CPBA) and Oxone® demonstrate efficacy:

Method A (m-CPBA):

  • Treat 2-(2-ethylthiophenyl)ethyl bromide (1.0 eq) with m-CPBA (2.2 eq) in chloroform at 0°C.

  • Stir for 18 hours, wash with Na₂CO₃, and recrystallize from methanol.

Method B (Oxone®):

  • Suspend the thioether (1.0 eq) in MeOH:H₂O (3:1) with Oxone® (3.0 eq).

  • Stir at 25°C for 12 hours and filter.

Comparative Performance:

Oxidizing AgentTemperatureTime (h)Yield
m-CPBA0°C → RT1889%
Oxone®25°C1276%

Urea Bond Formation Strategies

Phosgene-Mediated Isocyanate Route

Adapting protocols from phenylurea herbicides:

  • React 2-(2-ethylsulfonylphenyl)ethylamine (1.0 eq) with phosgene (1.5 eq) in ethyl acetate at 38°C.

  • Quench with aqueous NH₃ to precipitate the urea.

Optimized Conditions:

  • Solvent: Ethyl acetate

  • Temperature: 35–40°C

  • Yield: 72–78%

Carbamate Coupling Approach

A safer alternative using phenyl N-carbamates, as detailed in sulfonylurea syntheses:

  • Treat the amine (1.0 eq) with phenyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate (1.1 eq) in acetonitrile.

  • Add DBU (1.1 eq) and stir for 2 hours at 25°C.

Advantages:

  • Avoids toxic phosgene

  • Yields: 65–70%

Integrated Synthetic Pathway

Combining the above steps yields the target compound through two potential routes:

Route 1 (Phosgene-Based):

  • 2-Bromophenethyl bromide → Ethylthio intermediate (GP4).

  • Oxidize to sulfone (m-CPBA).

  • Phosgene-mediated urea formation.

Route 2 (Carbamate-Based):

  • Thioether formation (GP4).

  • Oxone® oxidation.

  • Carbamate coupling (Method 1).

Overall Yield Comparison:

RouteThioether YieldSulfone YieldUrea YieldTotal Yield
183%89%75%55%
279%76%68%41%

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.85 (d, J = 8.2 Hz, 1H, ArH)

  • δ 7.62 (t, J = 7.6 Hz, 1H, ArH)

  • δ 7.51 (d, J = 7.8 Hz, 1H, ArH)

  • δ 3.42 (q, J = 7.0 Hz, 2H, SO₂CH₂CH₃)

  • δ 3.25 (t, J = 6.8 Hz, 2H, NHCH₂CH₂)

  • δ 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃)

IR (KBr):

  • 3340 cm⁻¹ (N-H stretch)

  • 1650 cm⁻¹ (C=O urea)

  • 1320, 1140 cm⁻¹ (SO₂ asymmetric/symmetric stretch)

Challenges and Optimization Opportunities

  • Oxidation Selectivity: Over-oxidation to sulfonic acids occurs above 30°C with m-CPBA. Mitigated by strict temperature control.

  • Urea Purity: Phosgene routes often require recrystallization from benzene or ether-petroleum ether mixtures.

  • Amine Stability: The ethylsulfonyl group electron-withdrawing effects may deactivate the amine. Pre-activation with CDI improves reactivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylsulfonylphenyl)ethylurea undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Ethylsulfonylphenyl)ethylurea involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of N-acylethanolamine acid amidase (NAAA), which plays a role in the degradation of lipid messengers involved in pain and inflammation . By inhibiting NAAA, the compound can exert antinociceptive effects, reducing pain and inflammation.

Comparison with Similar Compounds

Example Compounds :

  • (R,pS)-N-phenyl-N´-methyl-N´-1-[2-(diphenylphosphanyl)ferrocenyl]ethylurea
  • (R,pS)-5-{N-methyl-1-[2-diphenylphosphanyl)ferrocenyl]ethylamino}valerate
Property This compound Ferrocenyl Urea Derivatives
Core Structure Ethylsulfonylphenyl-ethylurea Ferrocene-phosphanyl-ethylurea
Key Functional Groups Sulfonyl (-SO₂-) Ferrocene, diphenylphosphanyl
Synthesis Complexity Moderate (based on urea analogs) High (requires chiral ferrocene chemistry)
Applications Not explicitly reported Chiral catalysis, asymmetric synthesis

Discussion: The ferrocenyl derivatives exhibit enhanced utility in catalysis due to their chiral centers and phosphanyl groups, which facilitate enantioselective reactions.

Ethylurea Derivatives and Hydration Behavior

Example Compound : Ethylurea (parent compound)

Property This compound Ethylurea
Hydrogen Bonding Sulfonyl group enhances H-bonding Strong H-bonding with water clusters
Hydration Energy Not reported 1.1295–14.4327 kcal/mol (theoretical)
Crystallinity Likely amorphous (no XRD data) Forms crystalline hydrates
Spectroscopic Features Sulfonyl IR peaks (~1350–1150 cm⁻¹) Broad O-H/N-H stretches in FTIR

Discussion: Ethylurea’s hydration behavior is well-characterized, with water clusters stabilized by hydrogen bonds.

Bioactive Urea Derivatives in Medicinal Chemistry

Example Compounds :

  • Ethylurea-substituted indole derivatives (Src kinase inhibitors)
  • 1-(2-Hydroxy-2-phenylethyl)urea
Property This compound Ethylurea-Indole Derivatives 1-(2-Hydroxy-2-phenylethyl)urea
Bioactivity Not reported Src kinase inhibition (IC₅₀ ~ µM) Not reported
Key Substituents Sulfonylphenyl Ethylurea/benzylthiourea at indole C5 Hydroxyphenylethyl
Synthetic Yield N/A Moderate (varies by route) Up to 95%

Discussion: Ethylurea groups in indole derivatives enhance kinase inhibition by promoting hydrophilic interactions. Replacing ethylurea with acetamido groups diminishes activity, underscoring the urea moiety’s importance .

Thiourea and Isothiocyanate Precursors

Example Compound : N,N-Dimethyl-N′-ethylurea

Property This compound N,N-Dimethyl-N′-ethylurea
Reactivity Potential electrophilic sulfonyl group Nucleophilic (used in isothiocyanate synthesis)
Synthetic Utility Limited data Key reagent for CS₂-mediated reactions
Thermodynamic Stability Likely high (sulfonyl group) Moderate (prone to hydrolysis)

Discussion : N,N-Dimethyl-N′-ethylurea serves as a precursor for isothiocyanates, leveraging its nucleophilic urea nitrogen. The sulfonyl group in this compound may confer resistance to hydrolysis but reduce nucleophilicity .

Q & A

Q. What are the established synthetic routes for 2-(2-Ethylsulfonylphenyl)ethylurea, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving urea derivatives and sulfonyl-containing intermediates. A common approach includes:

  • Step 1 : Reacting 2-ethylsulfonylphenethylamine with phosgene or carbonyl diimidazole to form the isocyanate intermediate.
  • Step 2 : Coupling the intermediate with ammonia or a urea precursor under controlled pH (e.g., 8–9) and temperature (0–5°C) to minimize side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine-to-carbonyl reagent) and inert atmospheres to prevent oxidation of the sulfonyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the ethylsulfonylphenyl moiety (e.g., δ 1.2–1.4 ppm for ethyl CH3_3, δ 3.5–3.7 ppm for sulfonyl-adjacent CH2_2 ).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch), ~1660 cm1^{-1} (urea carbonyl), and ~1150 cm1^{-1} (S=O stretch) validate functional groups.
  • HPLC-MS : Ensures purity (>95%) and verifies molecular weight via [M+H]+^+ ion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., IC50_{50} values in anticancer assays) often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Structural modifications : Substituents on the phenyl ring (e.g., electron-withdrawing groups) alter solubility and target binding. Mitigation strategies include:
  • Standardizing assays (e.g., using NCI-60 panel protocols).
  • Conducting structure-activity relationship (SAR) studies with systematic substituent variations .

Q. What mechanistic hypotheses explain the antitumor activity of this compound analogs?

Proposed mechanisms involve:

  • Kinase inhibition : Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the urea carbonyl.
  • Apoptosis induction : Upregulation of pro-apoptotic proteins (e.g., Bax) and caspase-3 activation, observed in Jurkat cell studies. Validation requires:
  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities.
  • Western blotting to quantify protein expression changes .

Q. How do solvent polarity and catalyst choice affect the efficiency of coupling reactions in synthesizing this compound?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amine groups, improving coupling yields by 15–20%.
  • Catalysts : Pd/C (0.5 mol%) accelerates Suzuki-Miyaura cross-couplings for aryl-substituted derivatives, reducing reaction time from 24h to 8h. Contradictory data on THF vs. DMF efficacy can be resolved via kinetic studies (e.g., monitoring by 1H^1H NMR) .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Prodrug design : Masking the urea group with acetyl or tert-butoxycarbonyl (Boc) protections reduces hydrolysis in serum.
  • Formulation : Encapsulation in PEGylated liposomes increases half-life from 2h to 12h in murine models. Stability assays (e.g., HPLC monitoring at 37°C in PBS) are essential for optimization .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound in vivo?

  • Dose range : Start with 10–100 mg/kg (mouse models) based on in vitro IC50_{50} values (e.g., 5–50 µM).
  • Endpoint metrics : Tumor volume reduction (caliper measurements), body weight changes, and serum toxicity markers (ALT, AST).
  • Controls : Include vehicle (e.g., DMSO/saline) and positive controls (e.g., cisplatin). Statistical analysis via ANOVA with post-hoc Tukey tests is recommended .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (optimal range: 2–3), BBB permeability, and CYP450 inhibition.
  • MD simulations : GROMACS or AMBER can model urea-water interactions to assess solubility limitations .

Data Analysis and Reporting

Q. How to address outliers in crystallographic data for this compound derivatives?

  • Refinement checks : Verify thermal displacement parameters (B-factors < 80 Ų) and residual density maps.
  • Twinned crystals : Use PLATON’s TWINABS for data correction. Report Rmerge_{merge} < 5% and completeness >98% .

Q. What statistical methods are appropriate for comparing enzymatic inhibition across analogs?

  • Dose-response curves : Fit using nonlinear regression (GraphPad Prism) to calculate IC50_{50}.
  • Pairwise comparisons : Apply Student’s t-test with Bonferroni correction for multiple analogs. Report p-values <0.05 as significant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.